[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine
Brand Name: Vulcanchem
CAS No.: 1265634-26-1
VCID: VC2679092
InChI: InChI=1S/C7H13N3/c1-7(2,8)5-10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3
SMILES: CC(C)(CN1C=CN=C1)N
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

CAS No.: 1265634-26-1

Cat. No.: VC2679092

Molecular Formula: C7H13N3

Molecular Weight: 139.2 g/mol

* For research use only. Not for human or veterinary use.

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine - 1265634-26-1

Specification

CAS No. 1265634-26-1
Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
IUPAC Name 1-imidazol-1-yl-2-methylpropan-2-amine
Standard InChI InChI=1S/C7H13N3/c1-7(2,8)5-10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3
Standard InChI Key ZOSADMMSAYQWSZ-UHFFFAOYSA-N
SMILES CC(C)(CN1C=CN=C1)N
Canonical SMILES CC(C)(CN1C=CN=C1)N

Introduction

Chemical Identity and Nomenclature

Basic Identification

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is an organic compound with a CAS registry number of 1265634-26-1. It belongs to the class of heterocyclic compounds containing an imidazole ring linked to a dimethyl-substituted ethylamine group. This compound has gained interest in various chemical and pharmaceutical applications due to its unique structure that combines an imidazole ring with a tertiary amine functional group.

Synonyms and Alternative Names

The compound is also known by several alternative names that reflect its chemical structure:

  • 1-imidazol-1-yl-2-methylpropan-2-amine

  • 2-imidazol-1-yl-2-methylpropan-1-amine

These naming variations reflect different approaches to identifying the primary functional groups and the position numbering system, though they refer to the same chemical entity. The systematic IUPAC nomenclature prioritizes clarity in representing the compound's structural features, particularly the imidazole ring and the amine functional group .

Structural Characteristics

Molecular Composition

The molecular formula of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is C7H13N3, with a molecular weight of 139.2 g/mol. The structure features an imidazole ring (C3H3N2) connected to a tertiary carbon that bears two methyl groups and a primary amine through a methylene bridge . This arrangement creates a molecule with three nitrogen atoms in different chemical environments: two within the imidazole ring and one as the primary amine group.

Structural Identifiers

For precise identification and database referencing, the compound is associated with several structural identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C7H13N3/c1-7(2,8)5-10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3
Standard InChIKeyZOSADMMSAYQWSZ-UHFFFAOYSA-N
SMILESCC(C)(CN1C=CN=C1)N
Canonical SMILESCC(C)(CN1C=CN=C1)N
PubChem Compound ID55284629

Physical and Chemical Properties

Comparison with Related Compounds

To better understand the properties of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine, it is useful to compare it with structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amineC7H13N3139.2 g/molPrimary structure of interest
2-(1H-Imidazol-1-yl)ethanamineC5H9N3111.145 g/molLacks the two methyl groups
2-(1H-Imidazol-1-yl)-N,N-dimethylethan-1-amineC7H13N3139.20 g/molDimethyl groups on the terminal amine instead of the internal carbon
1-(1H-Imidazol-1-yl)-2,2-dimethylpropan-1-oneC8H12N2OHigher due to O atomContains a ketone instead of an amine group

This comparison highlights how subtle structural variations can exist between compounds with the same molecular formula, such as [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine and 2-(1H-Imidazol-1-yl)-N,N-dimethylethan-1-amine, both having C7H13N3 but with different arrangements of the methyl groups .

Reactivity and Chemical Behavior

Functional Group Reactivity

The compound's reactivity is primarily dictated by its two main functional groups: the imidazole ring and the primary amine. The imidazole moiety is known for its ability to participate in coordination chemistry, particularly with metal ions, making this compound potentially useful in catalysis and coordination compounds . The primary amine group can undergo typical amine reactions including nucleophilic substitution, acylation, and condensation reactions.

Interaction with Biological Systems

The imidazole ring is known to interact with cytochrome P450 enzymes via coordination with the prosthetic heme iron, which can influence the compound's metabolism and potential biological activities . This property is particularly relevant for pharmaceutical applications, where metabolism by CYP enzymes is a critical consideration for drug candidates. The primary amine group also contributes to the compound's potential for hydrogen bonding and acid-base interactions in biological systems .

Synthetic Methods and Applications

Research and Industrial Applications

The compound's unique structural features make it valuable for various applications:

  • As a building block in medicinal chemistry for the development of new pharmaceutical compounds, particularly those targeting histamine receptors

  • In the synthesis of ligands for coordination chemistry and catalysis, leveraging the imidazole ring's ability to coordinate with metal ions

  • Potentially in the development of asymmetric synthesis methodologies, particularly when employed in chiral variants

The presence of both basic and nucleophilic sites within the molecule makes it a versatile reagent for diverse chemical transformations .

Structure-Activity Relationships

Comparison with Pharmacologically Active Compounds

The structural similarity between [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine and compounds like imbutamine analogs suggests potential pharmacological relevance. Research on related compounds has demonstrated that "subtle differences in alkyl substituents on the basic amine strongly influence the functional activity" of such molecules . This observation implies that the specific arrangement of the dimethyl groups and the primary amine in [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine may confer unique pharmacological properties distinct from its structural isomers.

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